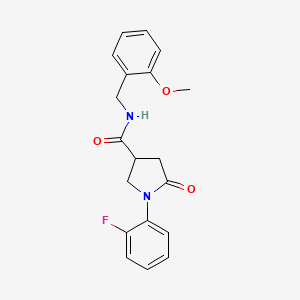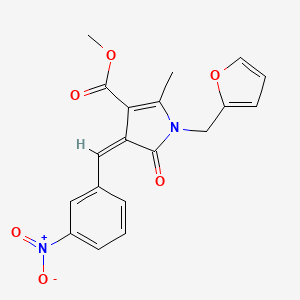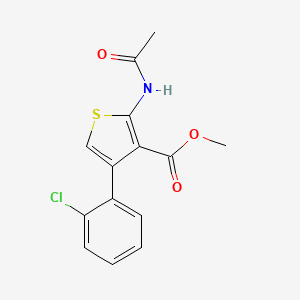![molecular formula C19H19ClN4S B4856862 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea
説明
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea, also known as CPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biological activities, making it an interesting target for further investigation.
作用機序
The exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. In particular, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been found to have a number of biochemical and physiological effects in various cell types. For example, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of various enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. These effects may contribute to the cytotoxic activity of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea against cancer cells.
実験室実験の利点と制限
One advantage of using N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea in lab experiments is its high potency against cancer cells, which allows for the use of lower concentrations of the compound and reduces the risk of toxicity to normal cells. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been found to have a relatively low toxicity profile in animal models, which suggests that it may be safe for use in humans. However, one limitation of using N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea in lab experiments is its relatively high cost compared to other anticancer compounds.
将来の方向性
There are several areas of future research that could be pursued with regard to N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea. One potential direction is the development of new analogs of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea with improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea and to identify potential biomarkers of response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea in humans, with the ultimate goal of developing new anticancer drugs based on this compound.
科学的研究の応用
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been investigated for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory activity. Studies have shown that N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea exhibits potent cytotoxic effects against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a treatment for these neurodegenerative disorders. Furthermore, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c20-17-8-6-16(7-9-17)14-24-13-11-18(23-24)22-19(25)21-12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHQJYJCDLWHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4856807.png)
![ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)

![N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4856825.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![3-(benzylsulfonyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4856841.png)
![methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4856847.png)
![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)
![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)

